Butirosin disulfate

Overview

Description

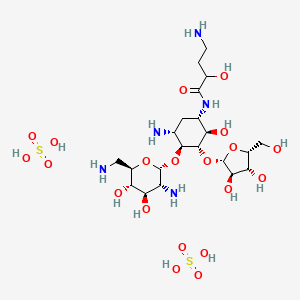

Butirosin is an aminoglycoside antibiotic complex which is active against both Gram-positive and Gram-negative bacteria . It is a mixture with butirosin A (80-85%) and butirosin B being the major components . It is a water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans .

Synthesis Analysis

The key part of the butirosin biosynthetic gene cluster has been identified from Bacillus circulans SANK 72073 . The butirosin biosynthetic gene cluster suggests that these could be involved in the specific enzymatic reactions in the biosynthesis of butirosin .

Molecular Structure Analysis

The structure of butirosin biosynthetic enzyme BtrN reveals both unforeseen differences and surprising similarities compared with other members of this rapidly expanding enzyme superfamily . Instead of the canonical (β/α)6 architecture, BtrN displays a (β5/α4) motif .

Chemical Reactions Analysis

The 2-deoxy-scyllo-inosamine(DOIA) dehydrogenases are key enzymes in the biosynthesis of 2-deoxystreptamine–containing aminoglycoside antibiotics . In contrast to most DOIA dehydrogenases, which are NAD-dependent, the DOIA dehydrogenase from Bacillus circulans (BtrN) is an S-adenosyl-L-methionine (AdoMet) radical enzyme .

Physical And Chemical Properties Analysis

Butirosin is a new neomycin-like aminoglycoside antibiotic exhibiting marked activity against many gram-positive and gram-negative bacteria in vitro and in vivo . The gram-negative spectrum includes the Klebsiella-Enterobacter-Serratia groups as well as Proteus sp. and Pseudomonas sp .

Scientific Research Applications

Antibiotic Properties and Bacterial Resistance

Butirosin disulfate, as part of the butirosin aminoglycosidic antibiotic complex, has been identified for its effectiveness against a range of gram-positive and gram-negative bacteria. This antibiotic complex, derived from Bacillus circulans, shows notable activity against several bacterial strains, including Pseudomonas aeruginosa, which is of particular interest due to its resistance to many antibiotics (Dion et al., 1972); (Heifetz et al., 1972).

Biosynthesis and Enzymatic Studies

Research has delved into the biosynthesis of butirosin, focusing on the unique 4-amino-2-hydroxybutyrate moiety integral to its structure. Studies have characterized the enzymes involved in butirosin biosynthesis, revealing insights into its complex production process in Bacillus circulans. This includes understanding the role of enzymes like BtrE and BtrF in the epimerization at C-3″ of butirosin B/ribostamycin (Takeishi et al., 2015); (Llewellyn et al., 2007).

Safety And Hazards

properties

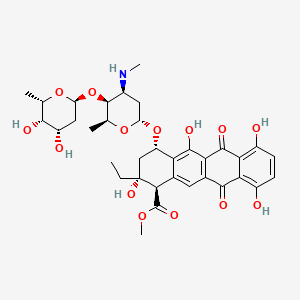

IUPAC Name |

4-amino-N-[(1S,2R,3S,4S,5R)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6-,7+,8?,9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,20-,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEJXNWZBGTDKN-ZTBQNREWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N5O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butirosin disulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

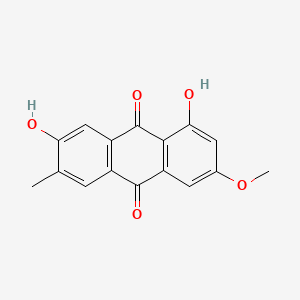

![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)

![[[(2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1222916.png)